tert-Butyl 4-nitro-1H-imidazole-1-carboxylate

Description

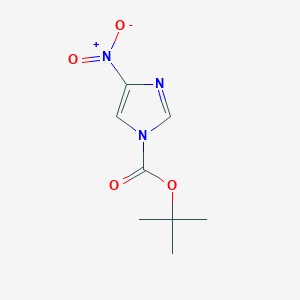

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-nitroimidazole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-8(2,3)15-7(12)10-4-6(9-5-10)11(13)14/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUBECNLEORJTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10825463 | |

| Record name | tert-Butyl 4-nitro-1H-imidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10825463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716316-20-0 | |

| Record name | tert-Butyl 4-nitro-1H-imidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10825463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reduction of the 4 Nitro Group:the Nitro Group is Readily Converted to an Amino Group Through Reduction, a Fundamental Transformation in Organic Synthesis.wikipedia.orgthis Reaction Unlocks a Vast Array of Subsequent Derivatization Possibilities. a Variety of Reducing Agents Can Be Employed, with Catalytic Hydrogenation Being a Common and Efficient Method.commonorganicchemistry.comstudfile.net

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with a source of hydrogen (e.g., H₂ gas) effectively reduces the nitro group to a primary amine. commonorganicchemistry.com

Metal/Acid Systems: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl, acetic acid) are also widely used for this transformation. scispace.com

The resulting tert-butyl 4-amino-1H-imidazole-1-carboxylate can then serve as a versatile intermediate for the synthesis of amides, sulfonamides, and other nitrogen-containing structures.

Deprotection of the N1 Boc Group:the Tert Butoxycarbonyl Boc Group is an Acid Labile Protecting Group. Its Removal Regenerates the Free N H at the N1 Position of the Imidazole Ring, Enabling Further Functionalization at This Site. Harsh Acidic Conditions Are Typically Used for Boc Deprotection, but Milder and More Selective Methods Have Been Developed.organic Chemistry.orgfor N Boc Protected Imidazoles, Selective Deprotection Can Be Achieved Using Sodium Borohydride Nabh₄ in Ethanol, a Method That Often Leaves Other Sensitive Functional Groups Intact.arkat Usa.organother Reported Method for Cleaving Tert Butyl Carbamates Involves the Use of Aqueous Phosphoric Acid.organic Chemistry.orgthis Deprotection Step is Crucial for Syntheses Requiring Modification of the N1 Nitrogen or for Obtaining the Final N Unsubstituted Target Molecule.

Table 2: Summary of Derivatization Strategies

| Strategy | Position | Reagents/Conditions | Resulting Functional Group | Potential for Further Reaction |

|---|---|---|---|---|

| C-H Arylation | C5 | Pd catalyst, Aryl halide | C5-Aryl | Introduces aryl substituent |

| Nitro Group Reduction | C4 | H₂, Pd/C or Fe, HCl | C4-Amino (-NH₂) | Amide/sulfonamide formation, diazotization |

| Boc Deprotection | N1 | NaBH₄/EtOH or H₃PO₄(aq) | N1-H | Alkylation, acylation at N1 |

Applications in Synthetic Chemistry Research

Role as a Key Synthetic Intermediate for Heterocyclic Systems

There is no available scientific literature demonstrating the role of tert-Butyl 4-nitro-1H-imidazole-1-carboxylate as a key synthetic intermediate for the construction of the heterocyclic systems mentioned below.

Precursor in the Synthesis of Benzo[d]imidazole and Related Scaffolds

No studies have been found that describe a synthetic pathway to Benzo[d]imidazole or related scaffolds utilizing This compound as the starting material or a key intermediate.

Building Block for Pyrazoline and Other Nitrogen-Containing Heterocycles

The use of This compound as a building block for the synthesis of Pyrazoline or other nitrogen-containing heterocycles is not documented in the reviewed scientific literature.

Utilization in Diversity-Oriented Synthesis (DOS) Libraries for Research Purposes

There is no evidence in the available literature to suggest that This compound has been utilized in the generation of diversity-oriented synthesis (DOS) libraries for research purposes.

Strategic Intermediate in Medicinal Chemistry Research Programs (Focus on Scaffold Design)

While nitroimidazole scaffolds are of significant interest in medicinal chemistry, there are no specific research programs that identify This compound as a strategic intermediate for scaffold design based on publicly available data.

Construction of Complex Polyheterocyclic Architectures for Drug Discovery Research

No published research details the application of This compound in the construction of complex polyheterocyclic architectures for drug discovery research.

Development of Novel Reagents and Catalysts from Imidazole (B134444) Derivatives

The imidazole scaffold, a privileged structure in medicinal chemistry, also serves as a versatile building block in the realm of synthetic chemistry for the development of novel reagents and catalysts. The specific compound, this compound, provides a valuable starting point for such endeavors. The presence of the nitro group and the tert-butoxycarbonyl (Boc) protecting group offers strategic advantages for synthetic modifications, allowing for the controlled synthesis of functionalized imidazole derivatives with tailored properties for catalytic applications.

The primary routes for developing catalysts from imidazole derivatives, including those derived from 4-nitro-1H-imidazole, involve their use as precursors for N-heterocyclic carbenes (NHCs) and as ligands in transition metal complexes.

N-Heterocyclic Carbenes (NHCs) from 4-Nitroimidazole (B12731) Precursors

N-heterocyclic carbenes have emerged as a powerful class of organocatalysts and ancillary ligands for transition metals, rivaling the utility of traditional phosphine ligands. Their strong σ-donating ability and tunable steric and electronic properties make them highly effective in a wide range of catalytic transformations. The synthesis of NHCs typically proceeds through the deprotonation of the corresponding imidazolium salts.

The journey from this compound to a catalytically active NHC would involve a series of synthetic steps:

Deprotection: The initial step involves the removal of the Boc protecting group from the N1-position of the imidazole ring. This is a standard procedure in organic synthesis and can be achieved under mild conditions, thus exposing the nitrogen for further functionalization.

N-Functionalization: The resulting 4-nitro-1H-imidazole can then be selectively functionalized at the nitrogen atoms. This is a critical step where various alkyl or aryl groups can be introduced to modulate the steric and electronic properties of the final NHC. For instance, the regioselective N-alkylation of 4-nitro-1H-imidazole can be achieved under different reaction conditions (e.g., choice of base and solvent) to yield 1-alkyl-4-nitro-1H-imidazoles.

Formation of Imidazolium Salts: Subsequent alkylation or arylation of the second nitrogen atom leads to the formation of 1,3-disubstituted-4-nitroimidazolium salts. These salts are the direct precursors to the NHCs.

Generation of the NHC: The 4-nitro-substituted NHC can then be generated in situ by deprotonation of the imidazolium salt using a suitable base. The resulting carbene can be used directly as an organocatalyst or be coordinated to a metal center.

The electron-withdrawing nature of the nitro group at the C4-position of the imidazole ring is expected to significantly influence the electronic properties of the resulting NHC. This can enhance the π-acceptor properties of the NHC ligand, which in turn can affect the stability and reactivity of the corresponding metal complexes in catalytic cycles.

4-Nitroimidazole Derivatives as Ligands in Transition Metal Catalysis

Beyond their role as NHC precursors, 4-nitroimidazole derivatives can directly act as ligands for transition metals. The imidazole nitrogen atoms can coordinate to a metal center, and the electronic properties of the ligand can be fine-tuned by the substituents on the imidazole ring.

The presence of the electron-withdrawing nitro group can modulate the electron density at the metal center, thereby influencing its catalytic activity. For example, palladium complexes bearing NHC ligands have shown high efficacy in cross-coupling reactions such as the Mizoroki-Heck reaction. The electronic parameters of the NHC ligand, influenced by substituents like the nitro group, play a significant role in the catalytic performance.

Research has shown that palladium(0) and palladium(II) complexes with NHC ligands derived from nitron (a mesoionic triazolium compound) are effective catalyst precursors for the Mizoroki-Heck coupling of aryl chlorides with alkenes. Theoretical calculations have highlighted the importance of a strong Pd-C bond and the π-accepting property of the NHC ligand for enhanced catalytic activity.

The synthesis of such catalytic complexes would involve reacting the functionalized 4-nitroimidazole derivative (either as a neutral ligand or as an NHC) with a suitable metal precursor. The resulting metal complexes can then be evaluated for their catalytic efficacy in various organic transformations.

The following table summarizes the general synthetic pathway and potential catalytic applications of reagents and catalysts derived from a 4-nitroimidazole scaffold.

| Starting Material | Key Synthetic Steps | Intermediate/Product | Potential Catalytic Application |

| This compound | 1. Boc Deprotection2. N-Alkylation/Arylation | 1-Substituted-4-nitro-1H-imidazole | Ligand for transition metal catalysts |

| 1-Substituted-4-nitro-1H-imidazole | N-Alkylation/Arylation | 1,3-Disubstituted-4-nitroimidazolium salt | Precursor for N-Heterocyclic Carbenes |

| 1,3-Disubstituted-4-nitroimidazolium salt | Deprotonation | 4-Nitro-N-Heterocyclic Carbene | Organocatalyst, Ligand for transition metal catalysts |

| 4-Nitro-N-Heterocyclic Carbene | Reaction with Metal Precursor | Metal-NHC Complex | Cross-coupling reactions, etc. |

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy is a primary method for confirming the successful synthesis of tert-butyl 4-nitro-1H-imidazole-1-carboxylate. It allows for the identification of characteristic proton signals corresponding to the different functional groups within the molecule.

The expected ¹H NMR spectrum would feature two key signals:

A singlet in the upfield region, typically around 1.6 ppm, corresponding to the nine equivalent protons of the tert-butyl group. The integration of this peak would correspond to nine protons.

Two distinct signals in the downfield aromatic region for the two protons on the imidazole (B134444) ring. Due to the electron-withdrawing effects of the nitro group and the carboxylate group, these protons are deshielded and would appear as singlets at approximately 8.0-9.0 ppm. The proton at the C5 position is expected to be further downfield than the proton at the C2 position due to the stronger deshielding effect of the adjacent nitro group.

The absence of the N-H proton signal, which is present in the 4-nitroimidazole (B12731) starting material, and the appearance of the large singlet for the tert-butyl group provide strong evidence for the successful N-acylation of the imidazole ring.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~8.7 | Singlet | 1H | Imidazole Ring Proton (H-5) |

| ~8.2 | Singlet | 1H | Imidazole Ring Proton (H-2) |

| ~1.6 | Singlet | 9H | tert-butyl Protons (-C(CH₃)₃) |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

For this compound, the expected ¹³C NMR spectrum would show signals for all unique carbon atoms:

The carbonyl carbon of the tert-butoxycarbonyl (Boc) group would appear significantly downfield, typically in the range of 145-150 ppm.

The carbons of the imidazole ring would resonate in the aromatic region (approximately 120-150 ppm). The carbon atom bearing the nitro group (C4) would be highly deshielded.

The quaternary carbon of the tert-butyl group would be found around 85-90 ppm.

The three equivalent methyl carbons of the tert-butyl group would produce a single, typically strong signal in the upfield region, around 28 ppm.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~148 | Carbonyl Carbon (C=O) |

| ~146 | Imidazole Ring Carbon (C-4) |

| ~139 | Imidazole Ring Carbon (C-2) |

| ~121 | Imidazole Ring Carbon (C-5) |

| ~87 | tert-butyl Quaternary Carbon (-C (CH₃)₃) |

| ~28 | tert-butyl Methyl Carbons (-C(CH₃ )₃) |

While one-dimensional NMR is powerful, more complex structures often require two-dimensional (2D) NMR techniques for complete assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the signals in the ¹H NMR spectrum with the signals of the directly attached carbons in the ¹³C NMR spectrum, confirming the assignments of the imidazole ring protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It would be crucial for confirming the connectivity between the tert-butyl group protons and the carbonyl carbon, as well as correlations from the imidazole protons to the various ring carbons.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, could provide direct information about the electronic environment of the three nitrogen atoms in the molecule (two in the imidazole ring and one in the nitro group). The chemical shifts would be indicative of their specific hybridization and oxidation states.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the compound, serving as a definitive confirmation of its identity. For this compound (C₈H₁₁N₃O₄), the calculated exact mass would be compared to the experimentally measured value. Common ionization techniques for this type of analysis include Electrospray Ionization (ESI).

Table 3: Expected HRMS Data for this compound

| Molecular Formula | Adduct | Calculated m/z |

| C₈H₁₁N₃O₄ | [M+H]⁺ | 214.0771 |

| C₈H₁₁N₃O₄ | [M+Na]⁺ | 236.0591 |

Analysis of the fragmentation pattern in the mass spectrum would also be expected to show characteristic losses. A prominent fragmentation pathway would likely involve the loss of the tert-butyl group (as isobutylene (B52900), 56 Da) or the entire tert-butoxycarbonyl group, leading to significant fragment ions that can be used to piece together the molecular structure.

X-ray Diffraction Studies for Solid-State Structure Confirmation

While NMR and MS provide structural information for molecules in the solution and gas phases, respectively, single-crystal X-ray diffraction provides the absolute, three-dimensional structure of a compound in the solid state. This technique is considered the gold standard for structural confirmation, providing precise bond lengths, bond angles, and intermolecular interactions.

To date, a crystal structure for this compound has not been reported in the primary literature. However, analysis of the closely related compound, tert-butyl 4-formyl-1H-imidazole-1-carboxylate, reveals key structural features that would likely be shared. An X-ray diffraction study of the title compound would be expected to definitively confirm:

The planarity of the imidazole ring.

The precise geometry and orientation of the tert-butoxycarbonyl group relative to the imidazole ring.

The bond lengths and angles associated with the nitro group, providing insight into its electronic interaction with the heterocyclic ring.

The packing of molecules in the crystal lattice, revealing any significant intermolecular interactions such as hydrogen bonds or π-π stacking.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Advanced chromatographic methods are indispensable in the synthesis and analysis of nitroimidazole derivatives. These techniques offer high resolution and sensitivity, which are critical for separating complex mixtures and ensuring the purity of the final compound. For a compound like this compound, High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and preparative chromatography are the principal methods employed.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nitroimidazole compounds. It is routinely used to monitor the progress of synthesis reactions, identify the formation of the desired product, and detect the presence of starting materials, intermediates, or byproducts. For purity assessment, HPLC provides quantitative data on the percentage of the main compound and any impurities present.

The development of an HPLC method for this compound would typically involve reverse-phase chromatography. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Due to the presence of the nitro group and the imidazole ring, UV detection is a suitable and common choice for this class of compounds.

Hypothetical HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270-320 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

This table represents a typical starting point for method development. The exact gradient, detection wavelength, and other parameters would be optimized to achieve the best separation and sensitivity for this compound and its specific impurities.

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity. For high-throughput screening of reaction conditions or rapid purity checks of multiple samples, UPLC is the preferred method. The increased pressure tolerance of UPLC systems allows for higher flow rates without sacrificing separation efficiency. A method developed for HPLC can often be transferred to a UPLC system to gain these advantages, requiring adjustments to the flow rate and gradient profile to accommodate the smaller column dimensions.

Comparative Advantages of UPLC:

| Feature | HPLC | UPLC |

| Analysis Time | Longer (e.g., 10-30 min) | Shorter (e.g., 1-5 min) |

| Resolution | Good | Excellent |

| Solvent Consumption | Higher | Lower |

| Sensitivity | Good | Higher |

| System Pressure | Lower | Much Higher |

Following a synthesis, the crude product mixture containing this compound must be purified. While techniques like crystallization are used, preparative chromatography is essential for isolating the pure compound, especially when impurities have similar physical properties. This technique is a scaled-up version of analytical HPLC, designed to handle larger quantities of material.

The process involves injecting the crude mixture onto a larger-diameter column packed with the same stationary phase used in the analytical method development. The mobile phase carries the components through the column at different rates, and fractions are collected as they elute. These fractions are then analyzed (typically by analytical HPLC or TLC) to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound. General laboratory-scale purification of nitroimidazole derivatives often relies on column chromatography using silica gel with a solvent system like ethyl acetate and hexane.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in tert-Butyl 4-nitro-1H-imidazole-1-carboxylate, known as the optimized molecular geometry. By finding the minimum energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy. These geometric parameters are crucial for understanding the molecule's steric and electronic properties. The electronic structure, including the distribution of electron density, can also be mapped, revealing key features of the molecule's chemical nature.

Illustrative Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N (imidazole ring) | 1.38 | - | - |

| C=C (imidazole ring) | 1.36 | - | - |

| N-C (imidazole ring) | 1.34 | - | - |

| C-NO2 | 1.48 | - | - |

| N-COO | 1.42 | - | - |

| C=O | 1.21 | - | - |

| O-C(tert-butyl) | 1.35 | - | - |

| C-C (tert-butyl) | 1.54 | - | - |

| C-N-C (imidazole) | - | 108.5 | - |

| O-N-O (nitro group) | - | 125.0 | - |

| C-O-C (ester) | - | 118.0 | - |

| Imidazole-NO2 torsion | - | - | ~10.0 |

Note: The data in this table is illustrative and represents typical values for similar molecular fragments. Actual calculated values may vary.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting a molecule's stability and reactivity. irjweb.comresearchgate.net A smaller gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The tert-butoxycarbonyl group, also electron-withdrawing, will influence the electronic properties as well.

Calculated Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.25 |

| LUMO | -3.50 |

Note: These energy values are hypothetical and serve to illustrate the concept.

Fukui functions are used within the framework of DFT to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. By analyzing the change in electron density at each atomic site upon the addition or removal of an electron, one can predict where a reaction is most likely to occur. For this compound, Fukui functions can pinpoint which atoms on the imidazole (B134444) ring are most susceptible to attack, as well as the reactivity of the nitro and carboxylate groups. This information is invaluable for understanding the molecule's chemical behavior and for designing new synthetic pathways.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study the delocalization of electron density and the nature of bonding within a molecule. wikipedia.org It provides a picture of the "natural" Lewis structure of a molecule and quantifies the stabilizing interactions between filled and empty orbitals. wikipedia.org For this compound, NBO analysis can reveal:

Hyperconjugative interactions: These are stabilizing interactions that result from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. For instance, the interaction between the lone pairs of the oxygen atoms in the nitro and carboxylate groups with the anti-bonding orbitals of the imidazole ring can be quantified.

Intramolecular charge transfer: NBO analysis can map the flow of electron density within the molecule, highlighting the electron-donating and electron-accepting regions.

Hybridization of atomic orbitals: The analysis provides information about the hybridization of each atom, which is related to the local geometry and bonding.

These insights are crucial for a detailed understanding of the molecule's electronic structure and the forces that govern its conformation and reactivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of how a molecule moves and interacts with its environment over time. For this compound, MD simulations can be used to:

Explore conformational space: The tert-butyl and carboxylate groups can rotate relative to the imidazole ring, leading to different conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them.

Study solvent effects: The behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can explicitly model the interactions between this compound and solvent molecules, providing insights into solvation energies, hydration structures, and the influence of the solvent on the molecule's conformation and reactivity. rsc.org

Mechanistic Studies through Computational Modeling

Computational modeling can be a powerful tool to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction products. This allows for the determination of reaction pathways and the calculation of activation energies, providing a detailed understanding of the reaction mechanism at a molecular level. For example, computational studies could be used to investigate the mechanism of nucleophilic aromatic substitution on the nitroimidazole ring or the hydrolysis of the tert-butyl carboxylate group. These studies can provide valuable information that is often difficult to obtain through experimental methods alone.

Prediction of Electronic Properties and Molecular Reactivity of this compound

Theoretical and computational investigations are pivotal in elucidating the electronic properties and molecular reactivity of novel compounds. For this compound, while specific experimental and computational studies are not extensively available in the public domain, its electronic characteristics and reactivity can be predicted by drawing parallels with closely related nitroimidazole and imidazole derivatives that have been the subject of computational analysis, primarily using Density Functional Theory (DFT).

DFT has emerged as a powerful tool for studying the electronic structure of molecules. It allows for the calculation of various molecular properties and reactivity descriptors that provide insights into the behavior of a compound. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

The electronic properties of this compound are significantly influenced by the interplay of the imidazole ring, the electron-withdrawing nitro group, and the bulky electron-donating tert-butyl carboxylate group. The nitro group is expected to lower the energy levels of the molecular orbitals, particularly the LUMO, making the compound a potential electron acceptor. The tert-butyl group, on the other hand, can influence the molecule's conformation and solubility.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, HOMO and LUMO, are crucial in determining the chemical reactivity of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept electrons. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO is a significant parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates high reactivity and lower stability.

For nitroimidazole derivatives, the HOMO is typically distributed over the imidazole ring, while the LUMO is often localized on the nitro group, indicating that this is the most probable site for nucleophilic attack. The presence of the electron-withdrawing nitro group generally leads to a lower LUMO energy and a smaller HOMO-LUMO gap compared to the unsubstituted imidazole ring, thereby increasing the molecule's reactivity.

While specific calculated values for this compound are not available, the following table presents representative HOMO, LUMO, and energy gap values for related imidazole derivatives calculated using DFT to illustrate the expected range and influence of substituents.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Imidazole | -6.12 | 1.25 | 7.37 |

| 4-Nitroimidazole (B12731) | -7.21 | -1.89 | 5.32 |

| 1-Methyl-4-nitroimidazole | -7.15 | -1.85 | 5.30 |

| tert-Butyl 1H-imidazole-1-carboxylate | -6.58 | 0.98 | 7.56 |

Note: The values presented in this table are illustrative and have been collated from various computational studies on related molecules. They are intended to provide a qualitative understanding and are not the specific calculated values for this compound.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values; red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.

For this compound, the MEP map is expected to show a significant region of negative potential around the oxygen atoms of the nitro group, making this area a likely site for electrophilic interactions. The hydrogen atoms of the imidazole ring and the tert-butyl group would exhibit positive potential. The nitrogen atoms of the imidazole ring would also show negative potential, but likely to a lesser extent than the nitro group's oxygen atoms. This distribution of electrostatic potential is a key determinant of the intermolecular interactions the molecule can engage in.

Global Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the chemical reactivity and stability of a molecule. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. Hard molecules have a large energy gap, while soft molecules have a small energy gap.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule. It is calculated as ω = χ²/2η.

The following table provides hypothetical reactivity descriptors for this compound based on the expected electronic properties.

| Descriptor | Formula | Predicted Property |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | High |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Moderate |

| Global Electrophilicity Index (ω) | χ²/2η | High |

The high electronegativity and electrophilicity index are anticipated due to the presence of the nitro group, suggesting that this compound would act as a good electron acceptor in chemical reactions.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemical research. While methods for the synthesis of nitroimidazoles exist, future research should focus on pathways to tert-butyl 4-nitro-1H-imidazole-1-carboxylate that prioritize sustainability and efficiency.

Current synthetic strategies for related nitro-heterocycles often involve multi-step procedures and the use of harsh reagents. nih.govgoogle.com Future investigations could explore one-pot synthesis methods, which streamline the process by reducing the number of intermediate purification steps, thereby saving time, resources, and minimizing waste. nih.gov The development of protocols that utilize greener solvents and catalysts is another crucial avenue. For instance, exploring alternatives to traditional volatile organic solvents and employing reusable catalysts could significantly enhance the environmental profile of the synthesis.

Furthermore, research into regioselective nitration techniques under mild, non-acidic, and metal-free conditions could provide more direct and controlled access to the desired 4-nitro isomer. nih.gov The use of reagents like tetramethylammonium (B1211777) nitrate (B79036) in conjunction with trifluoroacetic anhydride (B1165640) has shown promise for the nitration of other heterocyclic systems and could be adapted for the imidazole (B134444) scaffold. nih.gov

Table 1: Potential Green Chemistry Approaches for Synthesis

| Approach | Potential Advantage | Research Focus |

|---|---|---|

| One-Pot Synthesis | Reduced reaction time, waste, and resource consumption. | Development of a single-step reaction sequence from a simple imidazole precursor. |

| Green Solvents | Lower environmental impact and improved safety. | Investigation of syntheses in ionic liquids, supercritical fluids, or water. |

| Catalytic Methods | Increased efficiency, selectivity, and potential for catalyst recycling. | Exploration of solid-acid catalysts or photocatalytic nitration methods. |

Development of New Chemical Transformations Utilizing the this compound Scaffold

The functional groups present in this compound—the nitro group, the Boc-protected nitrogen, and the C-H bonds of the imidazole ring—offer multiple sites for chemical modification. Future research should aim to develop novel chemical transformations that leverage this reactivity to build molecular complexity.

The nitro group can serve as a versatile functional handle. It can be reduced to an amino group, which then opens up a plethora of subsequent reactions such as amide bond formation, diazotization, or the construction of new heterocyclic rings. derpharmachemica.com Additionally, the nitro group can act as a directing group in electrophilic aromatic substitution reactions or participate in cycloaddition reactions.

The Boc-protecting group provides stability to the imidazole ring but can be selectively removed under specific conditions, allowing for further functionalization at the N-1 position. nih.gov Research into orthogonal protection strategies would enable selective manipulation of different parts of the molecule.

Furthermore, modern cross-coupling reactions could be explored for the direct C-H functionalization of the imidazole ring. For instance, palladium-catalyzed C-H arylation has been successfully applied to other 4-nitroimidazoles and could be a powerful tool for introducing aryl or heteroaryl substituents at the C-2 or C-5 positions. nih.gov

Table 2: Potential Chemical Transformations

| Functional Group | Transformation | Potential Outcome |

|---|---|---|

| Nitro Group | Reduction to Amine | Access to aminoimidazoles for further derivatization. |

| Nitro Group | Denitrative Coupling | Formation of new carbon-carbon or carbon-heteroatom bonds. |

| Boc Group | Deprotection | Unveiling the N-H for N-alkylation or N-arylation. |

Advanced Applications in Targeted Organic Synthesis

The structural motifs present in this compound suggest its potential as a valuable building block in the targeted synthesis of complex molecules, particularly in the realm of medicinal chemistry and materials science.

Nitroimidazoles are a well-established class of compounds with a wide range of biological activities. nih.gov They are known to act as hypoxia-selective cytotoxins and are used in the development of radiosensitizers for cancer therapy. nih.gov The title compound could serve as a key intermediate for the synthesis of novel nitroimidazole-based therapeutic agents. The tert-butyl carboxylate moiety could be used to modulate solubility and pharmacokinetic properties, or it could be a precursor to other functional groups.

In the field of materials science, the electron-deficient nature of the nitroimidazole ring could be exploited in the design of new organic electronic materials. By incorporating this scaffold into larger conjugated systems, it may be possible to tune the electronic properties for applications in sensors, organic light-emitting diodes (OLEDs), or photovoltaics.

Future work should focus on the systematic exploration of this compound as a precursor in the synthesis of libraries of diverse molecules for biological screening and materials characterization.

Interdisciplinary Research Integrating Computational Chemistry with Experimental Synthesis

The synergy between computational chemistry and experimental synthesis offers a powerful approach to accelerate the discovery and optimization of new chemical entities and reactions. Future research on this compound would greatly benefit from such an integrated approach.

Computational methods, such as Density Functional Theory (DFT), can be employed to elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov This can provide valuable insights into its chemical behavior and guide the design of new reactions. For example, calculations can predict the most likely sites for electrophilic or nucleophilic attack, helping to rationalize and predict the regioselectivity of reactions.

Furthermore, computational modeling can be used to screen potential catalysts for new synthetic transformations, predict the properties of novel derivatives before their synthesis, and understand the mechanism of action of biologically active compounds derived from this scaffold. This in-silico approach can help to prioritize experimental efforts, saving time and resources.

A collaborative effort between computational and synthetic chemists will be crucial for unlocking the full potential of this compound as a versatile chemical building block.

Q & A

Q. How can anomalous spectroscopic or crystallographic data (e.g., unexpected NOE correlations) be troubleshooted?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.